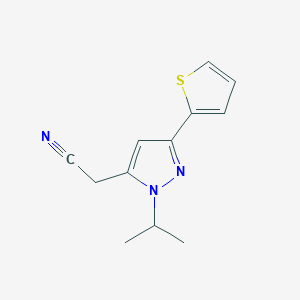

2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Description

The compound 2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile features a pyrazole core substituted with an isopropyl group at the N1 position and a thiophen-2-yl moiety at the C3 position.

Properties

Molecular Formula |

C12H13N3S |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

2-(2-propan-2-yl-5-thiophen-2-ylpyrazol-3-yl)acetonitrile |

InChI |

InChI=1S/C12H13N3S/c1-9(2)15-10(5-6-13)8-11(14-15)12-4-3-7-16-12/h3-4,7-9H,5H2,1-2H3 |

InChI Key |

QSLSHJAUTRZFJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CS2)CC#N |

Origin of Product |

United States |

Preparation Methods

Condensation of Substituted Hydrazines with α,β-Unsaturated Nitriles

A widely used method for pyrazole synthesis involves the condensation of substituted hydrazines with α,β-unsaturated nitriles or acetonitrile derivatives. This approach is efficient for introducing substituents at the 3- and 5-positions of the pyrazole ring.

- Hydrazine derivatives bearing the isopropyl group at the nitrogen can be reacted with 2-thiophenyl-substituted acetonitrile or α,β-unsaturated nitriles to form the pyrazole ring.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux conditions.

- The nitrile group is preserved during cyclization, resulting in the formation of the acetonitrile substituent at the 5-position of the pyrazole.

This method is supported by the general procedures described for heterocycle-substituted amino-pyrazoles, where condensation of 2-azahetarylacetonitriles with substituted hydrazines in DMF affords pyrazole derivatives in good yields (67–91%) after precipitation and purification.

Use of 1,3-Dipolar Cycloaddition (1,3-Dipolar Cycloaddition of Diazomethane)

Another approach employs 1,3-dipolar cycloaddition reactions where diazomethane reacts with α,β-unsaturated ketones or nitriles to form pyrazoline intermediates, which can be further oxidized or rearranged to pyrazoles.

- For example, chromone-related pyrazole compounds have been synthesized by 1,3-dipolar cycloaddition of diazomethane with 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones, yielding pyrazolines that rearrange to pyrazoles.

- Similar strategies could be adapted for thiophene-substituted substrates to build the pyrazole ring bearing the thiophen-2-yl group.

- The acetonitrile substituent can be introduced by using nitrile-containing dipolarophiles or through subsequent functionalization.

Direct Functionalization of Preformed Pyrazoles

In some cases, the pyrazole core is synthesized first with simpler substituents, followed by regioselective functionalization to install the isopropyl group at N-1 and the thiophen-2-yl group at C-3.

- Alkylation of pyrazoles at the N-1 position can be achieved using isopropyl halides under basic conditions.

- Cross-coupling reactions (e.g., Suzuki or Stille coupling) can introduce the thiophen-2-yl substituent at the C-3 position if a suitable halogenated pyrazole intermediate is available.

- The acetonitrile group at C-5 can be introduced via substitution reactions or by using cyano-substituted pyrazoline intermediates obtained from copper-catalyzed cyclizations.

Copper-Catalyzed Cyclization to Cyano-Substituted Pyrazolines

Copper-catalyzed methods allow access to cyano-substituted pyrazoline intermediates, which can be further oxidized or dehydrogenated to pyrazoles.

- For example, copper-catalyzed cyclization of alkenes with nitrile-containing hydrazines can yield 2-(pyrazol-5-yl)acetonitriles.

- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- This method supports the efficient introduction of the acetonitrile group on the pyrazole ring.

Representative Experimental Procedure

A generalized procedure based on literature synthesis of similar pyrazole acetonitrile derivatives is as follows:

Preparation of 2-thiophenylacetonitrile precursor: Starting from thiophene-2-carboxaldehyde, perform a Knoevenagel condensation with malononitrile to obtain 2-thiophenylacetonitrile derivatives.

Condensation with isopropyl hydrazine: React the 2-thiophenylacetonitrile with isopropyl hydrazine in ethanol or DMF under reflux to form the pyrazole ring.

Purification: Upon completion (monitored by TLC), the reaction mixture is cooled, and the product precipitates or is extracted with organic solvents. Purification is done by silica gel chromatography using petroleum ether/ethyl acetate gradients.

Characterization: The product is characterized by NMR (1H, 13C), mass spectrometry, and melting point determination to confirm the structure.

Data Table: Summary of Key Synthetic Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thiophene-2-carboxaldehyde + malononitrile | Ethanol or DMF | Reflux 2–4 hours | 70–85 | Knoevenagel condensation |

| 2 | 2-thiophenylacetonitrile + isopropyl hydrazine | Ethanol or DMF | Reflux 4–8 hours | 67–91 | Pyrazole ring formation |

| 3 | Purification by silica gel chromatography | Petroleum ether/ethyl acetate | Ambient | — | Gradient elution |

| 4 | Optional copper-catalyzed cyclization | DMF or DCE | 25–80 °C | 70–76 | For cyano-substituted pyrazolines |

Chemical Reactions Analysis

Types of Reactions

2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Hypothetical values based on structural similarity.

Substituent Effects on Properties

N1 Alkyl Groups: The isopropyl group in the target compound likely increases steric hindrance compared to ethyl (C11H11N3S, ) or methyl (C11H10N4, ) substituents. Ethyl and methyl analogs exhibit lower molecular weights, which may correlate with higher solubility in polar solvents like acetonitrile (a common solvent in synthesis, as noted in ).

C3 Aromatic Moieties :

- Thiophene (in the target and ) is electron-rich due to sulfur’s lone pairs, facilitating electrophilic substitutions. In contrast, phenyl groups (as in ) offer planar aromaticity but lack heteroatom-mediated electronic effects.

- Example 61 in incorporates a trifluoromethylphenyl group, introducing strong electron-withdrawing effects and enhancing metabolic stability in medicinal chemistry contexts.

Heterocyclic Core :

- Pyrazole (target and ) vs. triazole () vs. benzoimidazole-triazole (): Pyrazoles are more basic than triazoles, affecting protonation states under physiological conditions. Triazoles, however, often exhibit stronger hydrogen-bonding capacity.

Biological Activity

2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3S |

| Molecular Weight | 221.32 g/mol |

| CAS Number | 2098110-96-2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways or microbial resistance.

- Receptor Modulation: It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown:

- Minimum Inhibitory Concentration (MIC): Values ranging from 0.22 to 0.25 μg/mL against various pathogens.

- Biofilm Inhibition: Effective in reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies demonstrating its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, related pyrazole derivatives have shown IC50 values below 50 µM in cell-based assays targeting inflammatory pathways .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. Pyrazole derivatives have been reported to interact with cancer-related signaling pathways, enhancing their therapeutic potential .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives, including:

- Study on Antimicrobial Efficacy:

- Anti-inflammatory Screening:

Q & A

Basic: What are the recommended methods for synthesizing 2-(1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile?

Answer:

Synthesis typically involves multi-step reactions. Key steps include:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.

- Step 2: Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on substituent reactivity .

- Step 3: Acetonitrile functionalization: Alkylation or nucleophilic displacement at the pyrazole C-5 position using reagents like chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Advanced: How do electronic effects of substituents (e.g., thiophene, isopropyl) influence reactivity in cross-coupling reactions?

Answer:

- Thiophene: The electron-rich thiophene enhances electrophilic substitution at the 2-position due to sulfur’s lone-pair conjugation. This stabilizes intermediates in coupling reactions (e.g., Suzuki-Miyaura) but may require Pd(OAc)₂/XPhos catalysts for efficiency .

- Isopropyl Group: Steric hindrance from the isopropyl substituent at N-1 slows reaction kinetics in SNAr reactions, necessitating elevated temperatures (80–100°C) .

- Nitrile Group: The electron-withdrawing nitrile activates adjacent positions for nucleophilic attack but may deactivate the pyrazole ring toward electrophiles .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C NMR: Pyrazole protons appear as doublets (δ 6.5–7.5 ppm for H-4), while thiophene protons resonate at δ 7.0–7.5 ppm. The acetonitrile CH₂ group shows a singlet near δ 3.8 ppm .

- IR Spectroscopy: C≡N stretching at ~2250 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) should match calculated exact masses (e.g., C₁₃H₁₄N₃S: 260.0856) .

Advanced: How can SHELX software resolve crystallographic ambiguities in this compound?

Answer:

- Structure Solution: SHELXD (dual-space algorithm) identifies heavy atoms (e.g., sulfur from thiophene) for phasing .

- Refinement (SHELXL): Anisotropic displacement parameters refine disorder in the isopropyl group. Twinning analysis (TWIN/BASF commands) resolves pseudo-merohedral twinning .

- Validation: R1/wR2 residuals <5% and Hirshfeld surface analysis ensure accurate H-bonding networks (e.g., C≡N···H interactions) .

Basic: What safety protocols apply during handling?

Answer:

- Nitrile Hazard: Use nitrile gloves and fume hoods to avoid inhalation/contact. Acetonitrile derivatives may release HCN under extreme conditions .

- Thiophene Precautions: Thiophene is flammable; store under inert gas (N₂/Ar) and avoid peroxidation .

- Emergency Measures: Immediate decontamination with 5% NaHCO₃ for spills; eye exposure requires 15-minute irrigation .

Advanced: How do structural analogs inform biological activity predictions?

Answer:

- mGluR5 Modulation: Analogs like CDPPB (EC₅₀ = 77 nM) share pyrazole-acetamide scaffolds, suggesting potential metabotropic glutamate receptor interactions .

- Antipsychotic Activity: Substitution at C-3 (e.g., thiophene vs. trifluoromethyl) correlates with dopamine D₂ receptor binding (Ki < 100 nM in analogs) .

- Kinase Inhibition: Pyrazole nitriles inhibit JAK2 (IC₅₀ ~50 nM) via nitrile-kinase backbone H-bonding; similar SAR studies are recommended .

Basic: What solvents and catalysts optimize yield in SNAr reactions?

Answer:

- Solvents: DMF or DMSO (polar aprotic) enhance nucleophilicity; avoid protic solvents to prevent hydrolysis .

- Catalysts: K₂CO₃ or Cs₂CO₃ (weak bases) minimize side reactions. Additives like TBAB (phase-transfer catalyst) improve coupling efficiency .

Advanced: How to address contradictions in reported bioactivity data?

Answer:

- Assay Variability: Normalize EC₅₀ values using internal controls (e.g., CDPPB as a reference for mGluR5 assays) .

- Metabolic Stability: Differences in microsomal half-lives (e.g., human vs. rat liver microsomes) may explain discrepancies; conduct species-specific assays .

- Stereochemical Purity: Chiral HPLC (Chiralpak IA column) ensures enantiomeric excess >98%, eliminating confounding racemic mixtures .

Basic: What computational tools predict physicochemical properties?

Answer:

- LogP: SwissADME predicts lipophilicity (e.g., LogP ~2.5), critical for blood-brain barrier penetration .

- pKa: ACD/Labs software estimates pyrazole N-H acidity (pKa ~4.5), influencing solubility and formulation .

Advanced: What strategies mitigate regioselectivity challenges in pyrazole functionalization?

Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., COOMe) to control C-3 vs. C-5 substitution .

- Protecting Groups: TBS protection of the nitrile prevents unwanted coordination during Pd-catalyzed couplings .

- Microwave Synthesis: Short reaction times (10–30 min) reduce thermal decomposition, improving regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.